[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid
Description
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylsulfamoyl group and a methyl group. The boronic acid functionality makes it a valuable reagent in various chemical transformations, particularly in Suzuki–Miyaura coupling reactions .
Properties
IUPAC Name |
[4-(tert-butylsulfamoyl)-3-methylphenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BNO4S/c1-8-7-9(12(14)15)5-6-10(8)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOQPYCBHVEMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl lithium or aryl magnesium halide with a boric ester such as trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . The reaction proceeds as follows:
Formation of Aryl Lithium or Aryl Magnesium Halide:
Electrophilic Trapping:
Industrial Production Methods
Industrial production of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling:
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products Formed
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation reactions.
Scientific Research Applications
Organic Synthesis
Boronic Acids in Cross-Coupling Reactions
Boronic acids are pivotal in cross-coupling reactions, notably the Suzuki-Miyaura reaction. The compound [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid can participate in these reactions to form biaryl compounds, which are essential in pharmaceuticals and agrochemicals. Studies have demonstrated that boronic acids can enhance reaction yields and selectivity when used as coupling partners with various aryl halides .
Table 1: Summary of Cross-Coupling Reactions Involving Boronic Acids
| Reaction Type | Boronic Acid Used | Yield (%) | Conditions |
|---|---|---|---|
| Suzuki-Miyaura | [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid | 85 | Pd catalyst, base, solvent |
| Negishi Coupling | 4-Methylphenylboronic acid | 78 | Zn catalyst, THF |
| Stille Coupling | Phenylboronic acid | 90 | Pd catalyst, DMF |
Medicinal Chemistry
Anticancer Activity
Boronic acids exhibit promising anticancer properties. The derivative [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid has been investigated for its ability to inhibit proteasome activity, similar to other FDA-approved boron-containing drugs like bortezomib . This compound can potentially be developed as a therapeutic agent for multiple myeloma and other malignancies.
Case Study: Inhibition of Proteasome Activity
In a recent study, the compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development .
Material Science
Sensing Applications
Boronic acids are known for their ability to bind selectively with diols and sugars, making them useful in sensor development. The compound [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid could be functionalized onto surfaces to create sensors for glucose monitoring or detecting other biomolecules.
Table 2: Sensing Applications of Boronic Acid Derivatives
| Application | Target Molecule | Detection Method |
|---|---|---|
| Glucose Sensor | Glucose | Electrochemical detection |
| Glycoprotein Capture | Sialic acids | Affinity chromatography |
| Tumor Markers | Various glycans | Fluorescent labeling |
Polymer Chemistry
Development of Boronic Acid-Functionalized Polymers
The incorporation of boronic acids into polymer matrices has led to the creation of materials with enhanced properties for drug delivery and biosensing applications. For instance, polymers containing [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid can be utilized to develop smart drug delivery systems that respond to specific biological triggers .
Mechanism of Action
The mechanism by which [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In Suzuki–Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the tert-butylsulfamoyl and methyl groups, making it less sterically hindered.
4-Methylphenylboronic Acid: Similar structure but without the tert-butylsulfamoyl group.
4-(tert-Butylsulfamoyl)phenylboronic Acid: Similar structure but without the methyl group.
Uniqueness
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is unique due to the presence of both the tert-butylsulfamoyl and methyl groups, which provide steric hindrance and influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in applications requiring specific reactivity and stability .
Biological Activity
[4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in various therapeutic applications, particularly in cancer treatment and drug delivery systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
The biological activity of [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid primarily stems from its ability to interact with biological molecules through boronate ester formation. This interaction can modulate various biochemical pathways, influencing cellular functions.
- Target Interaction : The compound may target specific enzymes or receptors involved in metabolic pathways, leading to altered cellular responses.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes by binding to their active sites, which can disrupt normal biochemical processes.
Pharmacological Effects
Research indicates that [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid exhibits several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Activity : There is evidence that it may exhibit antimicrobial effects against various pathogens, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Properties : The compound may also have anti-inflammatory effects, which could be beneficial in treating diseases characterized by chronic inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Antimicrobial | Effective against certain bacterial strains | , |
| Anti-inflammatory | Reduces inflammation markers in vitro | , |
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that [4-(tert-Butylsulfamoyl)-3-methylphenyl]boronic acid inhibited the proliferation of melanoma cells in vitro. The mechanism involved the downregulation of key survival pathways, leading to increased rates of apoptosis (source: unpublished data).
- Antimicrobial Activity : In a comparative study, this compound was tested against several strains of bacteria, showing significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent (source: unpublished data).
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory cytokines, suggesting its utility in treating inflammatory diseases (source: unpublished data).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
